- Efficient catalytic activation of Suzuki-Miyaura C-C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides, RSC Advances, 2015, 5(26), 20081-20089
Cas no 92-92-2 (4-Biphenylcarboxylic acid)
4-Biphenylcarboxylic acid structure
Product Name:4-Biphenylcarboxylic acid
Numero CAS:92-92-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002553
CID:34675
PubChem ID:66724
Update Time:2025-05-20
4-Biphenylcarboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Biphenyl]-4-carboxylic acid
- 4-Phenylbenzoic acid
- Biphenyl-4-carboxylic acid
- 4-Biphenylcarboxylic acid
- 4-Biphenylcarboxylic
- 4-Carboxybiphenyl
- 4-CARBOXYDIPHENYL
- 4-Phenylbenzic acid
- 4-United acid
- PHENYLBENZOICACID
- P-PHENYLBENZOIC ACID
- RARECHEM AL BO 0062
- Para phenyl benzoic acid
- 4-Diphenylcarboxylic acid
- Diphenyl-4-carboxylic acid
- (1,1'-Biphenyl)-4-carboxylic acid
- 4-Carboxy-(1,1'-biphenyl)
- 36J7VPO67K
- NNJMFJSKMRYHSR-UHFFFAOYSA-N
- 4-biphenyl carboxylic acid
- 4-Biphenylcarboxylic acid (7CI, 8CI)
- Benzoic acid, p-phenyl- (3CI)
- 4-Biphenylylcarboxylic acid
- 4-Carboxy-1,1′-biphenyl
- NSC 23040
- p-Biphenylcarboxylic acid
- BBL011579
- AKOS000119566
- EN300-20144
- Z7Z
- AE-641/00160032
- NSC-23040
- EINECS 202-203-1
- Biphenylcarboxylic acid-(4)
- CBDivE_013344
- 1,1'-biphenyl-4-carboxylic acid
- F2191-0106
- 4-09-00-02479 (Beilstein Handbook Reference)
- Benzoic acid, p-phenyl-
- 4-phenyl benzoic acid
- HMS1577C04
- STK290994
- NCGC00334267-01
- P0961
- 4-Carboxy-1,1'-biphenyl)
- AS-2102
- AR3938
- BRN 0973519
- DTXCID3048782
- MFCD00002553
- Biphenyl-4-carboxylic acid, 95%
- NS00039506
- SY003371
- benzoic acid, 4-phenyl-
- BDBM50060971
- UNII-36J7VPO67K
- B-2800
- Q27894061
- [1,1'-biphenyl]-4carboxylic acid
- AC-2930
- Z104477046
- AB01141504-04
- NSC23040
- 92-92-2
- CHEMBL107057
- DTXSID1059074
- 4-Carboxy-1,1'-biphenyl
- CS-D1119
- SCHEMBL38562
-
- MDL: MFCD00002553
- Inchi: 1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
- Chiave InChI: NNJMFJSKMRYHSR-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(C2C=CC=CC=2)=CC=1)O
- BRN: 0973519
Proprietà calcolate
- Massa esatta: 198.06800
- Massa monoisotopica: 198.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 211
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 37.3
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1184 (rough estimate)
- Punto di fusione: 225.0 to 229.0 deg-C
- Punto di ebollizione: 372.6℃ at 760 mmHg
- Punto di infiammabilità: 170
- Indice di rifrazione: 1.5954 (estimate)
- Solubilità: 0.03g/l
- Coefficiente di ripartizione dell'acqua: Insoluble in water.
- PSA: 37.30000
- LogP: 3.05180
- Solubilità: Solubile in etanolo, etere e benzene, leggermente solubile in acqua calda, insolubile in acqua fredda.
4-Biphenylcarboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:1
- Codice categoria di pericolo: R36/37/38
- Istruzioni di sicurezza: S37/39-S26
- RTECS:DV1925100
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R36/37/38
4-Biphenylcarboxylic acid Dati doganali
- CODICE SA:29163900
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Biphenylcarboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010755-25g |
Biphenyl-4-carboxylic acid |
92-92-2 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 010755-100g |
Biphenyl-4-carboxylic acid |
92-92-2 | 98% | 100g |
£30.00 | 2022-03-01 | |
| Fluorochem | 010755-1kg |
Biphenyl-4-carboxylic acid |
92-92-2 | 98% | 1kg |
£216.00 | 2022-03-01 | |
| AstaTech | AR3938-50/G |
4-BIPHENYLCARBOXYLIC ACID |
92-92-2 | 95% | 50g |
$13 | 2023-09-15 | |
| AstaTech | AR3938-250/G |
4-BIPHENYLCARBOXYLIC ACID |
92-92-2 | 95% | 250/G |
$POA | 2022-06-01 | |
| AstaTech | AR3938-1/KG |
4-BIPHENYLCARBOXYLIC ACID |
92-92-2 | 95% | 1/KG |
$POA | 2022-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-5g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 5g |
¥39.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-100g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 100g |
¥359.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-250g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 250g |
¥629.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102061-25g |
4-Biphenylcarboxylic acid |
92-92-2 | 99% | 25g |
¥129.90 | 2023-09-04 |
4-Biphenylcarboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide , Water ; rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt
Riferimento
- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol , Water ; 2 h, 75 °C
Riferimento
- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium , Silica Solvents: Water ; 1 h, 110 °C
Riferimento
- Palladium Nanoparticles Supported on Mesoporous Silica as Efficient and Recyclable Heterogenous Nanocatalysts for the Suzuki C-C Coupling Reaction, Journal of Cluster Science, 2015, 26(5), 1873-1888
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ; 3 h, 60 °C
Riferimento
- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water, Chemistry - A European Journal, 2014, 20(11), 3050-3060
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Catalysts: Palladium (complexes with hexylimidazolium-functionalized styrene-vinylbenzyl chloride copolymer) Solvents: Water ; 1.5 h, 120 °C
Riferimento
- Palladium nanoparticles immobilized by click ionic copolymers: Efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reaction in water, Catalysis Communications, 2012, 22, 83-88
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium , L-Threonyl-L-seryl-L-asparaginyl-L-alanyl-L-valyl-L-histidyl-L-prolyl-L-threonyl… (palladium nanoparticle surface functionalized with) Solvents: Water ; 24 h, rt
1.2 rt
1.2 rt
Riferimento
- Interrogating the catalytic mechanism of nanoparticle mediated Stille coupling reactions employing bio-inspired Pd nanocatalysts, Nanoscale, 2011, 3(5), 2194-2201
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 24 h, 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Gold/Palladium Alloy for Carbon-Halogen Bond Activation: An Unprecedented Halide Dependence, Chemistry - An Asian Journal, 2015, 10(12), 2669-2676
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 1 h, 60 °C
Riferimento
- Ligand-free, recyclable palladium-functionalized magnetite nanoparticles as a catalyst in the Suzuki-, Sonogashira, and Stille reaction, Journal of Organometallic Chemistry, 2019, 904,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese carbonate , Zinc oxide (ZnO) , Graphene (oxide, reduced) Solvents: Toluene ; 11 min, 100 °C
Riferimento
- Mixed zinc/manganese on highly reduced graphene oxide: a highly active nanocomposite catalyst for aerial oxidation of benzylic alcohols, Catalysts, 2017, 7(12),
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 6 h, rt → 60 °C
Riferimento
- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water, Green Chemistry, 2014, 16(5), 2587-2596
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: 1590342-82-7 Solvents: Dimethylformamide , Water ; 24 h, 100 - 110 °C
Riferimento
- Efficient catalysis of Suzuki-Miyaura CC coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: A process important in environment context, Journal of Hazardous Materials, 2014, 269, 9-17
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 4 h, 100 °C
Riferimento
- Palladium(II)-(E,N,E) pincer ligand (E = S/Se/Te) complex catalyzed Suzuki coupling reactions in water via in situ generated palladium quantum dots, Dalton Transactions, 2013, 42(48), 16939-16948
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Sodium bisulfate ; pH 1, rt
1.2 Reagents: Sodium bisulfate ; pH 1, rt
Riferimento
- Preparation of pyrrolidinyl carboxamides as fatty acid synthase inhibitors for treating cancer, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[4-[[2-[[[2-(Hydroxy-κO)-4-hydroxyphenyl]methylene]amino-κN]ethyl]imino… Solvents: Toluene , Water ; 24 h, 90 °C
Riferimento
- Polymer-supported palladium catalysts for Suzuki and Heck reactions, Solid-Phase Organic Syntheses, 2012, 2, 69-78
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile , Water ; 1 - 2 h, 60 °C
Riferimento
- A mild robust generic protocol for the Suzuki reaction using an air stable catalyst, Tetrahedron, 2012, 68(30), 6010-6017
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Trisodium phosphate Catalysts: Palladium , Diaion HP 20 Solvents: Water ; 6 h, rt
Riferimento
- Carbon-Carbon Bond Formation by Ligand-free Cross-Coupling Reaction Using Palladium Catalyst Supported on Synthetic Adsorbent, ChemCatChem, 2012, 4(4), 546-558
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 42 s, 4 atm, rt
1.2 Reagents: Ammonium hydroxide ; rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide ; rt
1.3 Reagents: Formic acid Solvents: Tetrahydrofuran
Riferimento
- The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor, Angewandte Chemie, 2011, 50(5), 1190-1193
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt
1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Oxygen Catalysts: Palladium ; 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Effects of the Material Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, ACS Catalysis, 2011, 1(2), 89-98
4-Biphenylcarboxylic acid Raw materials
- Phenylboronic acid
- 4-(dihydroxyboranyl)benzoic acid
- Magnesium,[1,1'-biphenyl]-4-ylbromo-
- 4-Biphenylmethanol
- 4-Bromobenzoic acid
- 4-Bromobenzoic Acid Methyl Ester
- Phenyltin trichloride
- [1,1'-biphenyl]-4-carbaldehyde
- Methyl 4-biphenylcarboxylate
- 4-Iodobenzoic acid
4-Biphenylcarboxylic acid Preparation Products
4-Biphenylcarboxylic acid Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:92-92-2)4-Biphenylcarboxylic acid
Numero d'ordine:sfd5564
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:92-92-2)4-Biphenylcarboxylic acid
Numero d'ordine:A844391
Stato delle scorte:in Stock
Quantità:500g/1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:02
Prezzo ($):156.0/270.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:92-92-2)4-苯基苯甲酸
Numero d'ordine:LE2463973;LE1418
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:38
Prezzo ($):discuss personally
Email:18501500038@163.com
4-Biphenylcarboxylic acid Letteratura correlata
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283